

Application Notes and Protocols for (Rac)-GDC-2992

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Compound of Interest

Compound Name: (Rac)-GDC-2992

Cat. No.: B15605913

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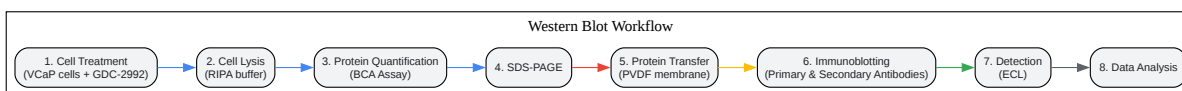
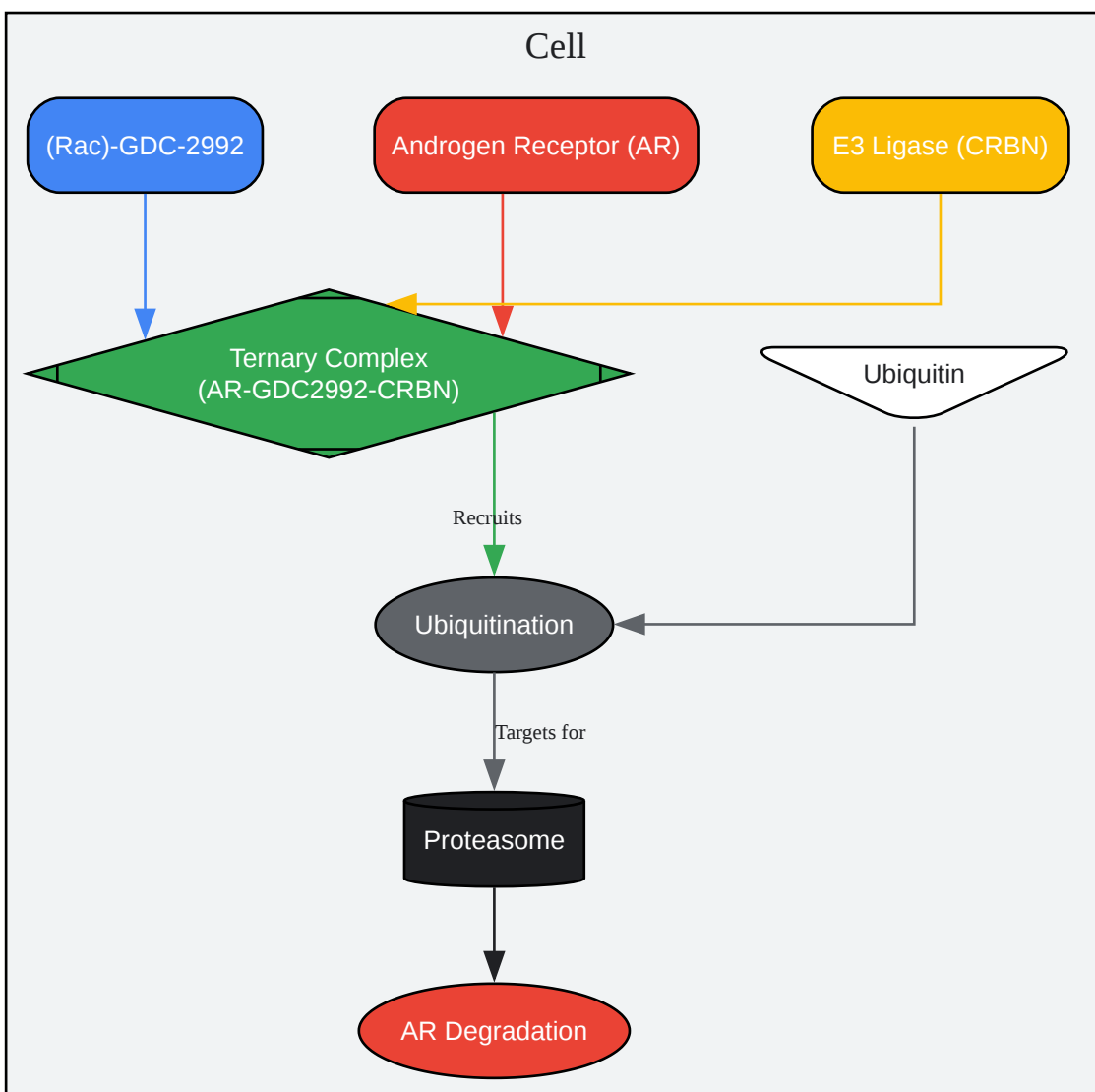
For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-GDC-2992 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1] As a heterobifunctional molecule, it functions by simultaneously binding to the AR and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the AR. This mechanism of action makes **(Rac)-GDC-2992** a promising therapeutic candidate for prostate cancer, where AR signaling is a key driver of disease progression. These application notes provide detailed protocols for the in vitro characterization of **(Rac)-GDC-2992**.

Mechanism of Action

(Rac)-GDC-2992 is a PROTAC androgen receptor degrader.[1] It operates by forming a ternary complex between the androgen receptor and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent degradation of the AR by the proteasome. This dual functionality as both a degrader and antagonist of the AR is designed to overcome resistance mechanisms associated with traditional AR inhibitors.[2]



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References

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